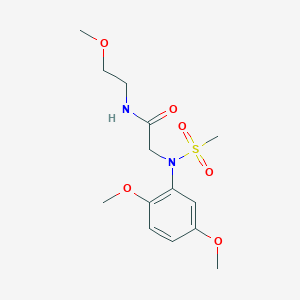![molecular formula C21H32N2O3 B5206235 1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5206235.png)
1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine is a chemical compound that has attracted attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is a piperazine derivative and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood. However, studies have suggested that the compound may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The antimicrobial and antifungal properties of the compound may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine exhibits low toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent. The compound has also been shown to possess antioxidant properties, which may contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine is its low toxicity towards normal cells, which makes it a potential candidate for further development as a therapeutic agent. However, the compound has limited solubility in water, which may pose challenges in its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine. One potential direction is the development of analogs of the compound with improved solubility and bioavailability. Another direction is the investigation of the compound's mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials.
Conclusion:
In conclusion, 1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine is a promising compound with potential applications in the field of medicinal chemistry. The compound exhibits significant biological activity against various types of cancer cells, as well as antimicrobial and antifungal properties. However, further research is needed to fully understand the compound's mechanism of action and evaluate its safety and efficacy in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine can be achieved through various methods. One of the most commonly used methods involves the reaction between 1-aminobicyclo[2.2.1]heptane and 2,3,4-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction leads to the formation of the desired compound in good yields.
Aplicaciones Científicas De Investigación
1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. Studies have shown that this compound exhibits significant biological activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to possess antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-24-19-7-6-17(20(25-2)21(19)26-3)14-22-8-10-23(11-9-22)18-13-15-4-5-16(18)12-15/h6-7,15-16,18H,4-5,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQGOVXRLJJCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CC4CCC3C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5993084 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5206158.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5206166.png)

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5206180.png)
![N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5206182.png)
![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5206186.png)

amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5206196.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206197.png)

![N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)
![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)
![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5206252.png)